N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
Overview
Description
N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide, commonly referred to as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction.
Mechanism of Action
MPEP acts as a competitive antagonist of N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide, which is a G protein-coupled receptor that plays a key role in synaptic transmission and plasticity. By blocking the activity of N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide, MPEP reduces the excitability of neurons and modulates synaptic plasticity.
Biochemical and physiological effects:
MPEP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in synaptic transmission and plasticity. Additionally, MPEP has been shown to reduce the expression of inflammatory markers in the brain, suggesting that it may have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPEP in lab experiments is that it is a highly selective antagonist of N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide, which allows researchers to specifically target this receptor. Additionally, MPEP has been extensively studied and has a well-established safety profile. However, one limitation of using MPEP is that it may have off-target effects on other receptors, which could complicate the interpretation of results.
Future Directions
There are a number of future directions for research on MPEP. One area of interest is the potential therapeutic applications of MPEP in neurological disorders. For example, MPEP may be useful in the treatment of Parkinson's disease, Alzheimer's disease, and addiction. Additionally, research is needed to further elucidate the mechanism of action of MPEP and to identify any potential off-target effects. Finally, researchers may also explore the use of MPEP in combination with other drugs or therapies to enhance its therapeutic effects.
Scientific Research Applications
MPEP has been widely used in scientific research to study the role of N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, MPEP has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-3-17-8-7-16(2)21(14-17)24-22(25)18-9-11-20(12-10-18)26-15-19-6-4-5-13-23-19/h1,4-14H,15H2,2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFRGTDIOFWJPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186033 | |
Record name | N-(5-Ethynyl-2-methylphenyl)-4-(2-pyridinylmethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1126367-56-3 | |
Record name | N-(5-Ethynyl-2-methylphenyl)-4-(2-pyridinylmethoxy)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126367-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Ethynyl-2-methylphenyl)-4-(2-pyridinylmethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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